Cas no 21953-91-3 (2-(4-methoxyphenoxy)acetohydrazide)

2-(4-Methoxyphenoxy)acetohydrazide is a hydrazide derivative characterized by its methoxyphenoxy functional group, which imparts unique reactivity and potential applications in organic synthesis and pharmaceutical intermediates. The compound’s structure, featuring both an acetohydrazide moiety and an aromatic ether linkage, offers versatility in forming hydrazones or serving as a building block for heterocyclic compounds. Its stability under standard conditions and well-defined purity make it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules. The methoxy group enhances solubility in organic solvents, facilitating its use in synthetic protocols. This compound is valued for its role in constructing complex molecular frameworks with precision.
2-(4-methoxyphenoxy)acetohydrazide structure
21953-91-3 structure
Product Name:2-(4-methoxyphenoxy)acetohydrazide
CAS No:21953-91-3
MF:C9H12N2O3
MW:196.203182220459
MDL:MFCD00245282
CID:284446
PubChem ID:691094
Update Time:2025-05-24

2-(4-methoxyphenoxy)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(4-methoxyphenoxy)-, hydrazide
    • 2-(4-Methoxyphenoxy)acetohydrazide
    • N-AMINO-2-(4-METHOXYPHENOXY)ETHANAMIDE
    • (4-methoxyphenoxy)acetic acid hydrazide
    • (4-Methoxy-phenoxy)-acetic acid hydrazide
    • 4-methoxyphenoxyacetic acid hydrazide
    • 4-methoxy-phenoxy-acetohydrazide
    • AC1LERAV
    • AC1Q4DO4
    • AC1Q5PX5
    • F1099-0051
    • Oprea1_201718
    • SureCN5434584
    • CS-0197023
    • p-methoxy-2-phenoxyacetohydrazide
    • MFCD00245282
    • SR-01000423861
    • Z56869436
    • Oprea1_522604
    • HMS1609E06
    • E73995
    • DTXSID10351116
    • FHYDKLWLDUMAIU-UHFFFAOYSA-N
    • FT-0678124
    • 21953-91-3
    • AKOS000116154
    • MS-6987
    • EN300-03725
    • SR-01000423861-1
    • SCHEMBL5434584
    • BBL019009
    • ALBB-002572
    • STK039772
    • 2-(4-methoxyphenoxy)acetohydrazide
    • MDL: MFCD00245282
    • Inchi: 1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
    • InChI Key: FHYDKLWLDUMAIU-UHFFFAOYSA-N
    • SMILES: O(CC(NN)=O)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 196.08486
  • Monoisotopic Mass: 196.084792
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 73.6

Experimental Properties

  • Density: 1.199
  • Boiling Point: 432.3°Cat760mmHg
  • Flash Point: 215.3°C
  • Refractive Index: 1.541
  • PSA: 73.58

2-(4-methoxyphenoxy)acetohydrazide Security Information

  • HazardClass:IRRITANT

2-(4-methoxyphenoxy)acetohydrazide Pricemore >>

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2-(4-methoxyphenoxy)acetohydrazide Related Literature

Additional information on 2-(4-methoxyphenoxy)acetohydrazide

Introduction to 2-(4-methoxyphenoxy)acetohydrazide (CAS No: 21953-91-3)

2-(4-methoxyphenoxy)acetohydrazide is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No) 21953-91-3, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-methoxyphenoxy moiety and an acetohydrazide functional group imparts distinct reactivity, making it a valuable intermediate in synthetic organic chemistry and a candidate for further exploration in therapeutic contexts.

The 4-methoxyphenoxy group, a derivative of anisole, contributes to the compound's hydrophobicity and electronic properties, which can influence its interaction with biological targets. This feature is particularly relevant in the design of molecules that require specific solubility profiles or binding affinities. On the other hand, the acetohydrazide moiety introduces reactivity that is useful in forming hydrazones or participating in condensation reactions, which are common in the synthesis of heterocyclic compounds. These structural attributes make 2-(4-methoxyphenoxy)acetohydrazide a versatile building block for more complex molecular architectures.

In recent years, there has been growing interest in the development of novel pharmacophores that combine multiple functional groups to enhance biological activity. The combination of an aromatic ring with methoxy substitution and an acetohydrazide group in 2-(4-methoxyphenoxy)acetohydrazide aligns with this trend. Studies have shown that such structures can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 4-methoxyphenoxy moiety has been observed to modulate enzyme activity and receptor binding, while the acetohydrazide group can participate in covalent interactions with biological targets, leading to potent effects.

One of the most compelling aspects of 2-(4-methoxyphenoxy)acetohydrazide is its potential as a scaffold for drug discovery. Researchers have leveraged its structural features to develop derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For instance, modifications to the 4-methoxyphenoxy ring can alter electronic distribution, affecting binding affinity and metabolic stability. Similarly, variations in the acetohydrazide group can influence reactivity and bioavailability. These findings underscore the importance of 2-(4-methoxyphenoxy)acetohydrazide as a starting point for generating novel drug candidates.

The synthesis of 2-(4-methoxyphenoxy)acetohydrazide involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the preparation of 4-methoxyphenol derivatives, which are then coupled with aceto hydrazide under appropriate conditions. This synthetic route underscores the compound's role as a key intermediate in pharmaceutical manufacturing. Advances in synthetic methodologies have further refined these processes, enabling higher yields and purities, which are critical for industrial-scale production.

From a computational chemistry perspective, 2-(4-methoxyphenoxy)acetohydrazide has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how the compound's structure influences its binding affinity and selectivity. For example, molecular dynamics simulations have revealed that the 4-methoxyphenoxy group adopts specific orientations within binding pockets, while the acetohydrazide moiety forms critical hydrogen bonds. Such information is invaluable for rational drug design and optimizing lead compounds.

The pharmacological profile of 2-(4-methoxyphenoxy)acetohydrazide has been explored through both in vitro and in vivo studies. In cell-based assays, this compound has demonstrated potential against various disease models, including inflammation and cancer. The ability of the 4-methoxyphenoxy group to interact with transcription factors and signaling pathways has been particularly noted. Additionally, the reactivity of the acetohydrazide group has been exploited to develop prodrugs or bioconjugates that enhance delivery or target specificity.

Recent research has also highlighted the role of 2-(4-methoxyphenoxy)acetohydrazide in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. The structural features of this compound make it an attractive candidate for designing inhibitors that target specific kinases. By modifying the 4-methoxyphenoxy ring or introducing additional functional groups at the acetohydrazide position, researchers can fine-tune binding interactions to achieve high selectivity and potency.

The environmental impact of synthesizing and using 2-(4-methoxyphenoxy)acetohydrazide is another area of consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These approaches align with broader trends in sustainable chemistry and highlight the compound's adaptability to evolving industrial practices. Furthermore, biodegradability studies have been conducted to assess how this compound behaves in natural systems, ensuring that its use does not pose undue environmental risks.

In conclusion,2-(4-methoxyphenoxy)acetohydrazide (CAS No: 21953-91-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its synthetic versatility and biological activity, make it a valuable asset for chemists working on drug discovery programs.* Future studies will likely continue to uncover new applications for this compound, further solidifying its importance in medicinal chemistry.*

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Amadis Chemical Company Limited
(CAS:21953-91-3)2-(4-methoxyphenoxy)acetohydrazide
A1007819
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Quantity:2g/5g/10g
Price ($):161.0/224.0/286.0
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